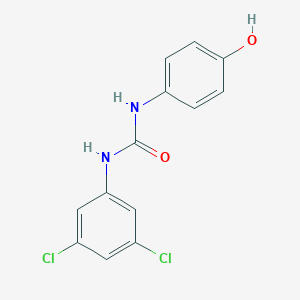
2-(4-Cyclopentylpiperazin-1-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclopentylpiperazin-1-yl)-1,3-benzoxazole, commonly known as CP-96,345, is a chemical compound that belongs to the class of benzoxazoles. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. CP-96,345 has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further research.
Mechanism of Action
CP-96,345 acts as a potent and selective antagonist of the 5-HT1B receptor, which is a member of the serotonin receptor family. By binding to this receptor, CP-96,345 inhibits the activity of serotonin, a neurotransmitter that plays a key role in the regulation of mood, anxiety, and pain. This results in the modulation of various physiological and biochemical processes, leading to the therapeutic effects observed in various fields of medicine.
Biochemical and Physiological Effects:
CP-96,345 has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of cell growth and proliferation. It has also been shown to have anti-inflammatory and analgesic effects, making it an attractive target for further research.
Advantages and Limitations for Lab Experiments
CP-96,345 has several advantages for lab experiments, including its high purity and potency, as well as its selectivity for the 5-HT1B receptor. However, it also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. These factors must be taken into account when designing experiments using CP-96,345.
Future Directions
There are several future directions for research on CP-96,345, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis and purification of CP-96,345 could lead to improved yields and cost-effectiveness, making it more accessible for research and potential clinical use.
Synthesis Methods
CP-96,345 can be synthesized using a variety of methods, including the condensation of 2-amino-5-chlorobenzoxazole with cyclopentylpiperazine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the desired product with high purity and yield.
Scientific Research Applications
CP-96,345 has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been found to act as a potent and selective antagonist of the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain. CP-96,345 has been shown to have potential as a treatment for migraines, depression, and anxiety disorders.
In oncology, CP-96,345 has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and apoptosis. It has been shown to have potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer.
In immunology, CP-96,345 has been found to modulate the immune response by regulating the production of cytokines and chemokines. It has been shown to have potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-6-13(5-1)18-9-11-19(12-10-18)16-17-14-7-3-4-8-15(14)20-16/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYKTXQELPHHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopentylpiperazin-1-yl)-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)

![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)

![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)